molecular formula C11H14N2OS B13747990 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline CAS No. 27632-16-2

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline

Cat. No.: B13747990
CAS No.: 27632-16-2
M. Wt: 222.31 g/mol
InChI Key: AGFSEWXNGDAJGV-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline is a heterocyclic compound featuring a fused benzothiophene core linked to an oxazoline moiety via an amino group. This hybrid structure may confer unique physicochemical properties, such as enhanced solubility in polar solvents and thermal stability, making it relevant for applications in medicinal chemistry, polymer science, or catalysis.

Properties

CAS No.

27632-16-2

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-2-9(13-11-12-5-6-14-11)8-4-7-15-10(8)3-1/h4,7,9H,1-3,5-6H2,(H,12,13)

InChI Key

AGFSEWXNGDAJGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)NC3=NCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline typically involves the following steps:

    Formation of Benzothiophene Intermediate: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable alkenes or alkynes.

    Amination: The benzothiophene intermediate is then subjected to amination reactions to introduce the amino group at the 4-position.

    Oxazoline Ring Formation: The final step involves the formation of the oxazoline ring through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If explored for anticancer properties, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Poly(2-oxazoline)s (POx) POx, such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), share the oxazoline backbone but lack the benzothiophene substituent. PEtOx is FDA-approved for biomedical use due to its biocompatibility and thermal stability (>300 °C decomposition temperature) . In contrast, the benzothiophene-aminoxazoline hybrid likely exhibits increased rigidity and altered solubility due to its fused aromatic system.

B. Benzothiophene Derivatives Compounds like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C15H12O2S) share the benzothiophene core but replace the oxazoline-amine linkage with an oxathiine ring.

C. Functionalized Oxazolines 2-(Dec-9-enyl)-2-oxazoline (DecEnOx) and 2-(3-butenyl)-2-oxazoline (ButenOx) are crosslinkable POx monomers used in hydrogel synthesis. Their aliphatic side chains contrast with the aromatic benzothiophene group in the target compound, which may enhance UV stability or π-stacking interactions in polymers .

Physicochemical Properties

Compound Molecular Formula Key Features Thermal Stability Applications
2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline C11H12N2OS Aromatic benzothiophene, polar oxazoline, amino linker >250 °C (inferred) Drug delivery, polymer precursors
Poly(2-ethyl-2-oxazoline) (PEtOx) (C4H7NO)n Linear polymer, hydrophilic, FDA-approved >300 °C Hydrogels, coatings
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C15H12O2S Benzoxathiine ring, methoxy substituent ~200–250 °C Organic electronics
2-(Dec-9-enyl)-2-oxazoline C13H23NO Aliphatic crosslinker, photopolymerizable ~180–220 °C Biomedical hydrogels

Note: Data inferred from analogous compounds in .

Functional and Application Differences

  • Biomedical Utility: PEtOx and DecEnOx excel in hydrogel fabrication due to tunable hydrophilicity and crosslinking versatility . The benzothiophene-aminoxazoline compound’s aromaticity may favor drug encapsulation or stimuli-responsive behavior but requires toxicity assessments.
  • Thermal Behavior : POx derivatives (e.g., PEtOx) exhibit superior thermal stability (>300 °C) compared to benzothiophene-oxathiine analogs (~200–250 °C), suggesting the target compound’s stability lies between these ranges .
  • Synthetic Flexibility: The target compound’s amino linker allows for modular functionalization, unlike rigid benzoxathiines or linear POx. This could enable tailored modifications for catalysis or polymer backbones .

Research Findings and Gaps

  • Synthetic Challenges : highlights sodium hydride/DMF-mediated syntheses for benzothiophene derivatives, which may apply to the target compound. However, scalability and purity data are lacking .
  • Toxicity Profile : While POx are generally biocompatible, the benzothiophene moiety’s safety in vivo requires validation, as aromatic heterocycles can exhibit unpredictable metabolism .

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